2-Chloro-3-hydroxybenzonitrile

Descripción general

Descripción

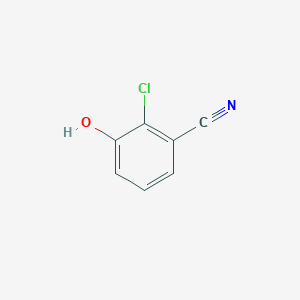

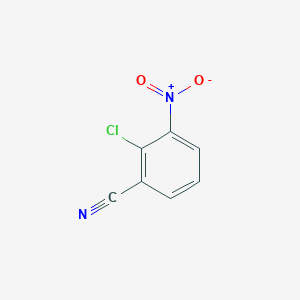

2-Chloro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO and a molecular weight of 153.57 . It is a solid substance .

Molecular Structure Analysis

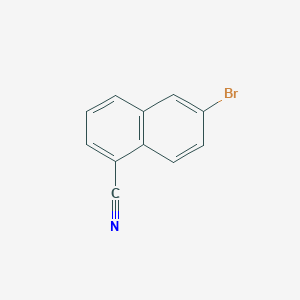

The molecular structure of 2-Chloro-3-hydroxybenzonitrile consists of a benzene ring with a chlorine atom and a hydroxyl group attached to adjacent carbon atoms, and a nitrile group attached to the third carbon atom .Physical And Chemical Properties Analysis

2-Chloro-3-hydroxybenzonitrile is a solid substance . It has a molecular weight of 153.57 .Aplicaciones Científicas De Investigación

Synthesis of Advanced Coatings

2-Chloro-3-hydroxybenzonitrile: is a precursor in the synthesis of benzoguanamine , which is used in advanced coatings . These coatings are valued for their thermal stability and resistance to chemicals, making them suitable for industrial applications where durability is crucial.

Pharmaceutical Intermediates

The compound serves as an intermediate in the pharmaceutical industry. It can be used to synthesize various benzamide derivatives , which have applications ranging from antipsychotic medications to treatment for neurodegenerative diseases .

Agrochemical Synthesis

In agrochemistry, 2-Chloro-3-hydroxybenzonitrile is utilized to create pesticides and herbicides. Its reactivity with other organic compounds allows for the development of substances that target specific pests or weeds without harming crops .

Organic Synthesis Research

This chemical is used in organic synthesis research to study reaction mechanisms and develop new synthetic pathways. Its unique structure enables it to participate in various chemical reactions, providing insights into the behavior of chlorinated and hydroxylated aromatic compounds .

Material Science

2-Chloro-3-hydroxybenzonitrile: is involved in the creation of new materials, such as polymers and resins. Its properties contribute to the development of materials with specific characteristics like enhanced strength or electrical conductivity .

Analytical Chemistry

It’s used as a standard or reference compound in analytical chemistry, particularly in spectroscopic analysis like NMR, HPLC, LC-MS, and UPLC. This helps in the identification and quantification of substances within a sample .

Safety and Hazards

Direcciones Futuras

A green synthesis method using ionic liquid as a recycling agent has been proposed for the synthesis of benzonitrile, a related compound . This method simplifies the separation process and eliminates the need for metal salt catalysts . The ionic liquid can be easily recovered by phase separation and recycled directly after the reaction . This novel route could potentially be applicable to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .

Mecanismo De Acción

Target of Action

Compounds similar to 2-chloro-3-hydroxybenzonitrile, such as benzylic halides, typically interact with enzymes and receptors in the body .

Mode of Action

The mode of action of 2-Chloro-3-hydroxybenzonitrile involves interactions with its targets, which could potentially lead to changes in cellular processes . For instance, benzylic halides, a class of compounds similar to 2-Chloro-3-hydroxybenzonitrile, typically undergo nucleophilic substitution reactions . These reactions involve the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile .

Biochemical Pathways

It can be inferred that the compound might influence pathways involving the targets it interacts with .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its effects .

Result of Action

Based on its potential mode of action, it can be inferred that the compound might induce changes at the molecular level, potentially influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-hydroxybenzonitrile . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

2-chloro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERLNEQRYBEGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613850 | |

| Record name | 2-Chloro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-hydroxybenzonitrile | |

CAS RN |

51786-11-9 | |

| Record name | 2-Chloro-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51786-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)

![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)

![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)